N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide group attached to a cyclopentyl ring, which is further substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the synthesis of 1-(thiophen-2-yl)cyclopentane. This can be achieved through a Grignard reaction where thiophene-2-bromide reacts with cyclopentyl magnesium bromide.
Introduction of the Cyclopropane Carboxamide Group: The cyclopentyl intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethylamine derivative.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound is of interest in medicinal chemistry for its potential biological activities. The thiophene ring is known for its pharmacological properties, and the compound could be explored for anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene ring could play a crucial role in binding to the active site of enzymes or receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar in structure but lacks the cyclopentyl and cyclopropane groups.
Cyclopropanecarboxamide: Lacks the thiophene and cyclopentyl groups.
Cyclopentylmethylamine: Lacks the thiophene and cyclopropane carboxamide groups.
Uniqueness
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is unique due to the combination of the thiophene ring, cyclopentyl group, and cyclopropane carboxamide. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-13(11-5-6-11)15-10-14(7-1-2-8-14)12-4-3-9-17-12/h3-4,9,11H,1-2,5-8,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZFEXHSHXZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.